An In-depth Technical Guide to rac Didesisopropyl Tolterodine: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to rac Didesisopropyl Tolterodine: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of racemic Didesisopropyl Tolterodine, a significant metabolite and degradation product of the antimuscarinic agent, Tolterodine. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical identity, formation, and analytical characterization, grounded in established scientific literature. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary for impurity profiling, stability studies, and metabolic pathway analysis of Tolterodine.
Introduction: The Significance of Didesisopropyl Tolterodine
Tolterodine is a cornerstone therapy for overactive bladder, functioning as a competitive muscarinic receptor antagonist.[1][2] Like all pharmaceutical compounds, its efficacy and safety are intrinsically linked to its metabolic and degradation profile. Didesisopropyl Tolterodine, also known as N,N-des-diisopropyl Tolterodine, emerges as a key molecule in this context.[3] Its presence in final drug formulations or its formation in vivo necessitates a thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification. This guide delves into the technical specifics of this compound, providing a foundational resource for its study.
Chemical Identity and Physicochemical Properties
rac Didesisopropyl Tolterodine is structurally characterized as 2-(3-amino-1-phenylpropyl)-4-methylphenol.[3] It represents the core molecular scaffold of Tolterodine, absent the two isopropyl groups on the amine.
Table 1: Chemical and Physical Properties of rac Didesisopropyl Tolterodine
| Property | Value | Source(s) |
| Chemical Name | rac 2-(3-amino-1-phenylpropyl)-4-methylphenol | [3] |
| Synonyms | N,N-des-diisopropyl Tolterodine | [3] |
| CAS Number | 1189501-90-3 | [4] |
| Molecular Formula | C₁₆H₁₉NO | [4] |
| Molecular Weight | 241.33 g/mol | [4] |
| Appearance | Pale Beige to Light Brown Solid (for a related compound) | [5] |
| Solubility | Calculated to be more water-soluble than Tolterodine. | [6] |
| pKa (Predicted) | 10.13 ± 0.48 (for a related compound) | [5] |
| Boiling Point (Predicted) | 426.9 ± 45.0 °C (for a related compound) | [5] |
Note: Some physical properties are for the closely related rac Desisopropyl Tolterodine and are provided for estimation.
A molecular modeling analysis suggests that Didesisopropyl Tolterodine (referred to as ND-TTD) has a higher calculated solvation energy and dipole moment compared to Tolterodine, indicating greater water solubility.[6]
Formation of rac Didesisopropyl Tolterodine
The emergence of Didesisopropyl Tolterodine can be attributed to two primary pathways: metabolic N-dealkylation and chemical degradation.
Metabolic Pathway
In vivo, Tolterodine undergoes extensive hepatic metabolism.[2] One of the key metabolic routes is N-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4.[6][7] This process involves the removal of the two isopropyl groups from the tertiary amine of the parent drug, yielding Didesisopropyl Tolterodine. It is important to note that this metabolite is considered not to contribute to the clinical effect of Tolterodine.[8]
Caption: Metabolic formation of rac Didesisopropyl Tolterodine.
Degradation Pathway
Forced degradation studies are critical in identifying potential impurities that may arise during manufacturing, storage, or administration of a drug product. These studies have revealed that Didesisopropyl Tolterodine can be formed under certain stress conditions. One notable study identified this compound during stability testing of a Tolterodine tartrate drug product at 40°C and 75% relative humidity for three months.[3] While Tolterodine is relatively stable under acidic, hydrolytic, and photolytic conditions, it shows significant degradation under basic hydrolysis and slight degradation under oxidative and thermal stress.[3] The formation of Didesisopropyl Tolterodine as a degradation product underscores the importance of stringent control over the manufacturing and storage conditions of Tolterodine formulations.
Synthesis and Isolation
Experimental Protocol: Isolation by Preparative HPLC
The following is a summarized methodology based on published research for the isolation of Didesisopropyl Tolterodine for characterization purposes.[3]
-
Sample Preparation: Subject a concentrated solution of Tolterodine tartrate drug product to conditions known to induce degradation (e.g., storage at 40°C/75% RH).
-
Preparative HPLC:
-
Column: A suitable C18 column (e.g., ACE C18, 250×4.6 mm, 5 μm).[3]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., methanol).[3]
-
Detection: UV detection at a wavelength where both the parent drug and the impurity have significant absorbance (e.g., 210 nm).[3]
-
Fraction Collection: Collect the fractions corresponding to the retention time of the Didesisopropyl Tolterodine peak.
-
-
Post-Isolation Processing:
-
Combine the collected fractions.
-
Evaporate the solvent under reduced pressure to obtain the isolated compound.
-
Further purify as needed through techniques like recrystallization if a suitable solvent system can be identified.
-
Caption: Workflow for the isolation of rac Didesisopropyl Tolterodine.
Analytical Characterization
The definitive identification and characterization of rac Didesisopropyl Tolterodine rely on a combination of advanced analytical techniques.
Table 2: Spectroscopic and Chromatographic Data for rac Didesisopropyl Tolterodine
| Technique | Key Findings | Source |
| UPLC-TOF MS | Provides accurate mass data for molecular formula confirmation. | [3] |
| ESI-MS/MS | Yields fragmentation patterns for structural elucidation. | [3] |
| ¹H NMR | Reveals the proton environment of the molecule, confirming the absence of isopropyl groups and the presence of the primary amine. | [3] |
| ¹³C NMR | Provides information on the carbon skeleton, corroborating the structure determined by other methods. | [3] |
Experimental Protocol: Stability-Indicating UPLC Method
A validated stability-indicating RP-UPLC method is essential for the routine quality control of Tolterodine drug products. The following is a representative methodology.[3]
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).[3]
-
Mobile Phase:
-
Gradient Elution: A gradient program that effectively separates Didesisopropyl Tolterodine from the parent drug and other potential impurities.
-
Flow Rate: 0.25 mL/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: A small injection volume suitable for UPLC (e.g., 1-2 µL).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
Caption: Overview of the stability-indicating UPLC method.
Pharmacological and Toxicological Profile
The pharmacological activity of rac Didesisopropyl Tolterodine is considered to be insignificant in comparison to the parent compound and its primary active metabolite, 5-hydroxymethyl Tolterodine.[8] As an N-dealkylated metabolite, it is not believed to contribute to the therapeutic efficacy of Tolterodine.[8]
From a toxicological perspective, studies on the degradation products of Tolterodine have been conducted. A 13-week oral toxicity study in mice, which included degradation products, found that their addition did not significantly increase toxicity above that of Tolterodine alone.[9] While specific toxicological data for pure Didesisopropyl Tolterodine is not extensively detailed, the available information suggests it does not pose a significant, independent toxicological risk at the levels it is typically encountered as an impurity. However, as with any impurity, its levels in the final drug product must be controlled within the limits set by regulatory guidelines such as those from the ICH.[10][11]
Conclusion and Future Perspectives
rac Didesisopropyl Tolterodine is a well-characterized metabolite and degradation product of Tolterodine. Its formation through both metabolic and chemical pathways is understood, and robust analytical methods for its detection and quantification have been developed. For researchers and professionals in drug development, a thorough understanding of this compound is crucial for ensuring the quality, stability, and safety of Tolterodine-containing pharmaceuticals.
Future research could focus on the development of a scalable synthetic route for rac Didesisopropyl Tolterodine to facilitate its availability as a certified reference standard. Further investigation into its potential for any subtle, long-term biological effects, although currently considered unlikely to be significant, would also contribute to a more complete safety profile of Tolterodine.
References
-
(2025-01-10) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2(4), 319-329. [Link]
-
(2015-09-27) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. New Drug Approvals. [Link]
-
(2023-02-16) In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ACS Publications. [Link]
-
(2025-01-20) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Semantic Scholar. [Link]
-
21-228 Detrol LA Pharmacology Review. accessdata.fda.gov. [Link]
-
Tolterodine Impurities and Related Compound. Veeprho. [Link]
-
Olsson, B., & Szamosi, J. (2001). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 51(3), 231–235. [Link]
- Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.
- Process for preparing tolterodine.
-
Prakash, L., Himaja, M., & Vasudev, R. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65–83. [Link]
-
Tolterodine. Wikipedia. [Link]
-
Tolterodine Impurities. SynZeal. [Link]
-
What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle. [Link]
-
2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-methylphenol. PubChem. [Link]
-
Tolterodine-impurities. Pharmaffiliates. [Link]
- Method for the preparation of (r)-tolterodine tartrate.
-
(R)-Desisopropyl Tolterodine. PubChem. [Link]
-
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide. PubChem. [Link]
-
Nilvebrant, L., Andersson, K. E., & Gillberg, P. G. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]
-
Tolterodine. LiverTox - NCBI Bookshelf. [Link]
-
Patel, P., & Tadi, P. (2023). Tolterodine. In StatPearls. StatPearls Publishing. [Link]
-
Tolterodine. PubChem - NIH. [Link]
Sources
- 1. Tolterodine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rac Desisopropyl Tolterodine | 480432-14-2 [amp.chemicalbook.com]
- 6. scialert.net [scialert.net]
- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. veeprho.com [veeprho.com]
